5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}-4-phenyl-4H-1,2,4-triazole-3-thiol
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Description
The compound contains several functional groups including a pyridine ring, a piperidine ring, a phenyl ring, and a 1,2,4-triazole ring. The presence of these groups suggests that the compound could have interesting chemical and biological properties. The trifluoromethyl group attached to the pyridine ring could potentially increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .
Scientific Research Applications
Synthesis and Derivative Formation
Synthesis and Mannich Base Formation : 4-Phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol (3) was synthesized, leading to various derivatives through chemical transformations. These derivatives included alkylated, Mannich base, Schiff base, and oxadiazole derivatives. Their antimicrobial activities were studied, revealing diverse activity levels among the synthesized compounds (Bayrak et al., 2009).
Synthesis and Structural Elucidation : The synthesis of 3-Benzyl-4-phenyl-1,2,4-triazole-5-thiol and its derivatives led to the formation of various heterocyclic compounds. These compounds underwent thorough structural determination using spectral and elemental analyses (Sarhan et al., 2008).
Biological and Pharmacological Applications
Antimicrobial Activity : Several derivatives of 4-phenyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol were synthesized and subjected to in-vitro antibacterial, antifungal, and anti-tuberculosis screening. The compounds demonstrated a wide range of pharmaceutical activities, including antimicrobial properties (MahyavanshiJyotindra et al., 2011).
Potential as Diabetes Drug Candidates : Some S-substituted derivatives of 1,2,4-triazol-3-thiol were synthesized and evaluated for their potential as drug candidates for type II diabetes, showing promising results as α-glucosidase enzyme inhibitors (ur-Rehman et al., 2018).
Properties
IUPAC Name |
3-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N5S/c20-15-10-13(19(21,22)23)11-24-17(15)27-8-6-12(7-9-27)16-25-26-18(29)28(16)14-4-2-1-3-5-14/h1-5,10-12H,6-9H2,(H,26,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJPHUNUANBFIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NNC(=S)N2C3=CC=CC=C3)C4=C(C=C(C=N4)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClF3N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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